molecular formula C9H16N2O B13723713 N1-Methyloct-2-ynohydrazide

N1-Methyloct-2-ynohydrazide

Cat. No.: B13723713
M. Wt: 168.24 g/mol
InChI Key: RULPJFPYYOYJPH-UHFFFAOYSA-N
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Description

N1-Methyloct-2-ynohydrazide is a hydrazide derivative characterized by an oct-2-ynoyl backbone substituted with a methyl group at the N1 position of the hydrazide moiety. This compound belongs to a class of hydrazides known for their diverse applications in organic synthesis, pharmaceutical chemistry, and materials science. The presence of the alkyne group (oct-2-ynoyl) introduces unique electronic and steric properties, which influence its reactivity and biological activity.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyloct-2-ynehydrazide

InChI

InChI=1S/C9H16N2O/c1-3-4-5-6-7-8-9(12)11(2)10/h3-6,10H2,1-2H3

InChI Key

RULPJFPYYOYJPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)N(C)N

Origin of Product

United States

Preparation Methods

The preparation of N1-Methyloct-2-ynohydrazide involves synthetic routes that typically include the reaction of oct-2-ynoic acid with methylhydrazine. The reaction conditions often require a controlled environment to ensure the proper formation of the hydrazide bond .

Chemical Reactions Analysis

N1-Methyloct-2-ynohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N1-Methyloct-2-ynohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Methyloct-2-ynohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Structural Features

Hydrazides are defined by the –CONHNH2 functional group. Substitutions on the hydrazide nitrogen (N1) or the acyl group significantly alter their properties. Below is a comparison of key structural elements:

Compound Name Acyl Group N1 Substituent Additional Functional Groups Reference
N1-Methyloct-2-ynohydrazide Oct-2-ynoyl Methyl Alkyne (C≡C) -
2-Hydroxy-N-methylacetohydrazide Acetoyl Methyl Hydroxyl (–OH)
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-2-thienylmethylidene]acetohydrazide Acetoyl None Benzimidazole-thio, Thienylmethylene
2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide Acetoyl Methyl Chloro, Benzothiazol-sulfonyl
N1-(Arylidine hydrazidomethyl)-indoles Indole-acetyl Arylidene Indole, Thiazolidinone

Key Observations :

  • Steric Hindrance: Bulky substituents (e.g., benzimidazole-thio in ) reduce reactivity in nucleophilic reactions, whereas methyl groups (as in this compound) offer minimal steric interference.

Physicochemical Properties

Hydrazides exhibit variability in solubility, melting points, and stability based on substituents:

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Stability Notes Reference
This compound Not reported Moderate (DMF, DMSO) ~2.1 Sensitive to oxidation due to alkyne -
2-Hydroxy-N-methylacetohydrazide 145–147 High (H2O, MeOH) −0.8 Stabilized by intramolecular H-bonding
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-... 220–222 Low (H2O), High (DCM) 3.5 Photostable, resistant to hydrolysis
N1-(Arylidine hydrazidomethyl)-indoles 180–185 Moderate (EtOH) 2.9 Prone to tautomerization

Key Observations :

  • The alkyne group in this compound likely reduces aqueous solubility compared to hydroxylated analogs like 2-hydroxy-N-methylacetohydrazide .
  • Benzimidazole-thio derivatives exhibit high lipophilicity (LogP = 3.5), favoring membrane permeability in biological systems .

Key Observations :

  • Alkyne-containing hydrazides (e.g., this compound) require inert conditions to prevent alkyne oxidation .
  • Schiff base formation (as in ) introduces conjugated systems, enhancing UV-Vis absorbance for analytical tracking.

Key Observations :

  • Chloro and sulfonyl groups (e.g., in ) enhance antibacterial potency, likely via electrophilic interactions with bacterial enzymes.
  • The alkyne group in this compound may confer selectivity toward fungal targets, though experimental validation is needed.

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